1-(2-Aminoethyl)-1H-pyrazol-4-ol

Description

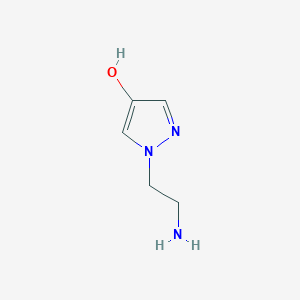

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminoethyl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c6-1-2-8-4-5(9)3-7-8/h3-4,9H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOBCUUUFBVKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 1 2 Aminoethyl 1h Pyrazol 4 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1-(2-Aminoethyl)-1H-pyrazol-4-ol derivatives by mapping the carbon-hydrogen framework. The structures of 2-aminoethyl derivatives of pyrazoles and related heterocyclic systems have been confirmed using ¹H and ¹³C NMR spectroscopy. bioorganica.com.ua

¹H-NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. For a typical this compound structure, the spectrum would exhibit distinct signals corresponding to the protons on the pyrazole (B372694) ring, the two methylene (B1212753) groups (-CH₂-) of the ethyl chain, and the amino (-NH₂) group. The chemical shifts (δ) and spin-spin coupling patterns are diagnostic. For example, the methylene protons of an ethyl group attached to a nitrogen atom typically appear as a singlet in the region of 5.34–5.55 ppm. nih.gov In some substituted pyrazoles, protons on the pyrazole ring can appear as multiplet signals between δ 6.60-8.15. tsijournals.com

¹³C-NMR spectroscopy complements the proton data by revealing the number of unique carbon atoms in the molecule. Each carbon atom in the pyrazole ring and the aminoethyl side chain would produce a distinct signal, confirming the core structure. The chemical shifts in ¹³C-NMR are indicative of the electronic environment of each carbon atom. NMR studies are often conducted on instruments operating at frequencies such as 300 MHz for ¹H and 75.5 MHz for ¹³C nuclei. researchgate.net

Table 1: Representative NMR Data for Pyrazole Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |

| ¹H | Pyrazole Ring C-H | 6.5 - 8.0 | Exact position depends on substituents and which carbon the proton is attached to. tsijournals.com |

| -CH₂-N (ethyl) | ~4.0 - 4.5 | Triplet, coupled to the other CH₂ group. | |

| -CH₂-NH₂ (ethyl) | ~3.0 - 3.5 | Triplet, coupled to the other CH₂ group. | |

| -OH (hydroxyl) | Variable | Broad singlet, position is concentration and solvent dependent. | |

| -NH₂ (amino) | Variable | Broad singlet, position is concentration and solvent dependent. | |

| ¹³C | Pyrazole Ring C=C/C-N | 100 - 150 | Specific shifts identify C3, C4, and C5 of the pyrazole ring. |

| Pyrazole Ring C-OH | 155 - 165 | The carbon atom bearing the hydroxyl group is typically downfield. | |

| -CH₂-N (ethyl) | ~50 | ||

| -CH₂-NH₂ (ethyl) | ~40 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key structural features. iosrjournals.org

Crucially, IR spectroscopy can help distinguish between tautomeric forms of hydroxypyrazoles. researchgate.net The 4-hydroxy-1H-pyrazole form is characterized by a broad O-H stretching band. In contrast, its tautomer, a pyrazol-4-one, would exhibit a strong C=O stretching absorption. The absence of a strong carbonyl (C=O) vibration around 1640 cm⁻¹ supports the presence of the hydroxyl (OH) tautomeric form. researchgate.net

Key expected absorption bands include:

O-H stretch: A broad band around 3200-3600 cm⁻¹ for the hydroxyl group.

N-H stretch: A medium intensity band (or two bands for a primary amine) in the 3300-3500 cm⁻¹ region for the amino group.

C-H stretch: Bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group.

C=C and C=N stretch: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the pyrazole ring. tsijournals.com

Table 2: Characteristic IR Absorption Frequencies for Pyrazole Derivatives

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Intensity |

| O-H (hydroxyl) | Stretch | 3200 - 3600 | Broad, Strong |

| N-H (amine) | Stretch | 3300 - 3500 | Medium |

| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=O (keto tautomer) | Stretch | 1640 - 1750 | Strong researchgate.net |

| C=N / C=C (ring) | Stretch | 1500 - 1650 | Medium to Strong tsijournals.com |

Mass Spectrometry (MS) in Compound Identification

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, providing the molecular weight. tsijournals.com

For this compound (molecular formula C₅H₉N₃O), the low-resolution mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight of 127.14 g/mol . High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which is used to confirm the elemental formula of the compound and its intermediates. researchgate.net The fragmentation pattern observed in the mass spectrum offers further structural clues, often showing characteristic losses of fragments like the aminoethyl side chain.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Description | Expected Value |

| Molecular Formula | Elemental composition | C₅H₉N₃O |

| Molecular Weight | Monoisotopic mass | 127.0746 g/mol |

| Molecular Ion Peak (M⁺) | m/z value of the intact ionized molecule | 127 |

| Major Fragment | Loss of the ethylamine (B1201723) group (-CH₂NH₂) | m/z 97 |

| Major Fragment | Loss of the entire aminoethyl side chain | m/z 84 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of atoms. nih.gov

This technique provides unambiguous information on:

Molecular Conformation: The exact spatial arrangement of the pyrazole ring and the aminoethyl side chain.

Bond Lengths and Angles: Precise measurements that confirm the connectivity and geometry.

Intermolecular Interactions: Identification of hydrogen bonding networks involving the hydroxyl group, amino group, and pyrazole nitrogens, which dictate the crystal packing.

For example, studies on related pyrazole derivatives have successfully used single-crystal X-ray diffraction to confirm their molecular structure, identifying crystal systems such as monoclinic with a P2₁/n space group. nih.gov The analysis can also reveal the angles between different planar parts of the molecule, such as the orientation of the pyrazole ring relative to other substituents. nih.gov

Table 4: Representative Crystallographic Data for a Pyrazole Derivative

| Parameter | Description | Example Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic nih.gov |

| Space Group | The specific symmetry group of the crystal. | P2₁/n nih.gov |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a, b, c ≈ 5-20 Å; β ≈ 90-110° |

| Key Interactions | Dominant forces holding the crystal lattice together. | Hydrogen bonding via -OH, -NH₂, and ring N atoms. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The pyrazole ring acts as a chromophore, a part of the molecule that absorbs light. The technique is a standard method used in the characterization of new pyrazole derivatives. nih.gov

The spectrum of this compound would show one or more absorption bands in the UV region. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the pyrazole system. The position and intensity of these bands can be influenced by factors such as the solvent polarity and the nature of substituents on the pyrazole ring. For instance, auxochromic groups like -OH and -NH₂ can cause shifts in the λmax to longer wavelengths (bathochromic shift).

Table 5: UV-Vis Spectroscopy Characteristics for Pyrazole Derivatives

| Parameter | Description | Expected Range / Observation |

| Chromophore | The light-absorbing unit. | Pyrazole ring |

| λmax | Wavelength of maximum absorbance. | Typically in the 210-280 nm range for pyrazole systems. |

| Solvent Effects | Changes in λmax with solvent polarity. | Polar solvents can shift π → π* and n → π* transitions. |

| Substituent Effects | Influence of groups like -OH and -NH₂. | Can cause bathochromic (to longer λ) or hypsochromic (to shorter λ) shifts. |

Computational and Theoretical Investigations of 1 2 Aminoethyl 1h Pyrazol 4 Ol Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. nih.gov By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other key chemical descriptors. For a molecule like 1-(2-Aminoethyl)-1H-pyrazol-4-ol, DFT studies would elucidate its fundamental chemical nature.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a basis set like 6-31G(d), researchers can find the structure that corresponds to a local minimum on the potential energy surface. nih.govresearchgate.net This optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

For this compound, optimization would reveal a likely planar pyrazole (B372694) ring, with the aminoethyl and hydroxyl groups positioned relative to it. nih.gov The calculations would also determine the total energy of the molecule, a key factor in assessing its thermodynamic stability. researchgate.net The absence of imaginary frequencies in a subsequent vibrational frequency analysis confirms that the optimized structure is a true energy minimum. nih.gov

Table 1: Representative Theoretical Parameters for Pyrazole-based Structures This table illustrates the types of data obtained from DFT geometry optimization, based on findings for related pyrazole compounds. nih.govresearchgate.net

| Parameter | Description | Representative Value Range |

| Total Energy | The total electronic energy of the optimized molecule. | Varies based on method/basis set |

| Dipole Moment | A measure of the molecule's overall polarity. | ~2-5 Debye |

| N-N Bond Length (pyrazole) | The distance between the two nitrogen atoms in the ring. | ~1.35 - 1.38 Å |

| C=O Bond Length | The distance for a carbonyl, relevant to pyrazolone (B3327878) tautomers. | ~1.22 - 1.25 Å |

| N-H Vibrational Frequency | The stretching frequency of the N-H bond in the pyrazole ring. | ~3200 - 3500 cm⁻¹ |

Note: Specific values for this compound would require a dedicated computational study.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, making it susceptible to electrophilic attack, while the LUMO is the most likely to accept electrons, indicating sensitivity to nucleophilic attack. nih.govresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a small gap indicates that a molecule is more polarizable and reactive. nih.gov In studies of pyrazole derivatives, the HOMO and LUMO orbitals are often distributed across the pyrazole ring and adjacent conjugated systems. nih.govderpharmachemica.com For this compound, the nitrogen and oxygen atoms would likely feature prominently in these orbitals.

Table 2: Representative Frontier Orbital Energies for Pyrazole Derivatives Data synthesized from studies on various pyrazole compounds demonstrate typical energy ranges. nih.govjcsp.org.pk

| Parameter | Description | Representative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.1 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -0.9 to -1.3 |

| ΔE (LUMO-HOMO) | The energy gap, indicating chemical reactivity. | ~4.4 to 5.2 |

Note: Values are highly dependent on the specific molecular structure and computational method.

Understanding how charge is distributed across a molecule is essential for predicting its electrostatic interactions with other molecules, including biological targets like proteins and enzymes. Methods like Mulliken population analysis or those based on the Molecular Electrostatic Potential (MEP) map are used to calculate the partial charges on each atom. uomphysics.netresearchgate.net

The MEP provides a visual representation of the electrostatic potential on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) are associated with electronegative atoms like oxygen and nitrogen and are prone to electrophilic attack. Regions of positive potential (colored blue) are found near hydrogen atoms and are susceptible to nucleophilic attack. researchgate.net In this compound, the oxygen of the hydroxyl group and the nitrogens of the pyrazole ring and amino group would be expected to be regions of negative potential, while the hydrogen atoms of the amino and hydroxyl groups would be areas of positive potential. researchgate.net

Molecular Modeling and Docking Simulations (In Silico)

In silico techniques like molecular docking and conformational analysis use computational models to predict how a molecule might behave in a biological system, providing a bridge between theoretical chemistry and medicinal applications.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a protein target. nih.govnih.gov This method involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. nih.govnih.gov

The pyrazole scaffold is a well-known pharmacophore present in many drugs and has been shown to interact with a variety of protein targets, including kinases, cyclooxygenases (COX), and carbonic anhydrases. nih.govnih.govrsc.org Docking simulations for this compound would identify key interactions, such as:

Hydrogen Bonds: The -OH and -NH2 groups, as well as the pyrazole ring nitrogens, are potent hydrogen bond donors and acceptors, likely forming critical bonds with amino acid residues in a protein's active site. nih.govmdpi.com

Hydrophobic Interactions: The pyrazole ring itself can engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine. nih.gov

Electrostatic Interactions: The charged or partially charged regions of the molecule would interact with corresponding residues in the protein.

Studies on similar pyrazole derivatives have successfully used docking to identify potential inhibitors for cancer-related proteins like VEGFR and HDAC, or enzymes like topoisomerase IIβ. nih.govnih.govnih.gov These simulations provide crucial hypotheses about the molecule's mechanism of action that can be tested experimentally. nih.gov

Molecules with rotatable single bonds, like the ethyl chain in this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the different possible conformers and determine their relative stabilities (energies). beilstein-journals.org

The rotation around the C-C and C-N bonds of the aminoethyl side chain will produce various conformers. Some of these will be energetically favorable, while others will be unstable due to steric hindrance (atoms clashing) or electrostatic repulsion. beilstein-journals.org DFT calculations can be used to determine the energy of each conformer, revealing the most likely shapes the molecule will adopt in solution or within a protein binding site. beilstein-journals.org Understanding the preferred conformation is vital, as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape that is complementary to its target. beilstein-journals.org

In Vitro Biological Activities of 1 2 Aminoethyl 1h Pyrazol 4 Ol Derivatives

Anticancer/Antiproliferative Activity

The development of novel anticancer agents is a critical area of research. Pyrazole (B372694) derivatives have emerged as a promising class of compounds with significant cytotoxic effects against various human cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of programmed cell death and the inhibition of key cellular processes required for tumor growth.

A number of studies have demonstrated the potent antiproliferative activity of pyrazole derivatives across a wide range of human cancer cell lines. For instance, a novel pyrazole derivative, PTA-1, has shown cytotoxicity in the low micromolar range against 17 different human cancer cell lines while exhibiting lower toxicity to non-cancerous human cells. nih.gov Another study highlighted a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, with compound 15 displaying sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines, including ovarian cancer. nih.gov The GI50 values for this compound ranged from 0.127 to 0.560 μM. nih.gov

Furthermore, 3-amino-5-phenylpyrazole derivatives have been synthesized and evaluated, with one lead compound showing excellent inhibitory activity against five cancer cell lines, and particularly strong activity against the human breast cancer cell line MCF-7, with an IC50 value of 38.37 nM. bioworld.com Research into 5-aminopyrazole derivatives also identified compounds that selectively inhibit the growth of specific cancer cell lines, such as renal cancer (CAKI-1) and breast cancer cell lines. nih.gov Additionally, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been evaluated for their antitumor activity against human cancer cell lines including MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver). nih.gov

Table 1: Antiproliferative Activity of Selected Pyrazole Derivatives against Human Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line(s) | Potency (IC50/GI50) | Reference(s) |

|---|---|---|---|

| 3-amino-5-phenylpyrazole derivative | MCF-7 (Breast) | IC50 = 38.37 nM | bioworld.com |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (15 ) | Panel of 13 cancer cell lines | GI50 = 0.127-0.560 μM | nih.gov |

| PTA-1 | 17 human cancer cell lines | Low micromolar range | nih.gov |

| 5-aminopyrazole derivative (1e ) | CAKI-1 (Renal) | Selective growth blockage | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | MCF-7 (Breast), HCT-116 (Colon), HepG-2 (Liver) | Active | nih.gov |

The anticancer effects of pyrazole derivatives are often mediated through the induction of apoptosis and cell cycle arrest. Studies on the pyrazole derivative PTA-1 in triple-negative breast cancer cells (MDA-MB-231) revealed that it induces apoptosis, as evidenced by phosphatidylserine (B164497) externalization, caspase-3/7 activation, and DNA fragmentation. nih.gov Similarly, a 3-amino-5-phenylpyrazole derivative was found to induce apoptosis in MCF-7 breast cancer cells. bioworld.com

In addition to apoptosis, cell cycle arrest is a key mechanism. The pyrazole derivative PTA-1 was shown to arrest cells in the S and G2/M phases of the cell cycle. nih.govnih.gov A 3-amino-5-phenylpyrazole derivative also caused cell cycle arrest at the G2/M phase in a dose- and time-dependent manner in MCF-7 cells. bioworld.com Mechanistic studies on the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative 15 in ovarian cancer cells also demonstrated cell cycle arrest at the S and G2/M phases, along with the induction of apoptosis. nih.gov

A significant mechanism of action for many anticancer pyrazole derivatives is the inhibition of tubulin polymerization. researchgate.net Microtubules, which are dynamic polymers of tubulin, are crucial for mitosis, and their disruption can lead to cell cycle arrest and cell death. nih.gov Several pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov

One study identified a 3-amino-5-phenylpyrazole derivative that inhibits tubulin polymerization with an IC50 of 1.87 µM by targeting the colchicine-binding site on tubulin. bioworld.com Another novel pyrazole derivative, PTA-1, was also found to disrupt microtubule organization and inhibit tubulin polymerization. nih.govnih.gov The anticancer mechanism of some pyrazoline derivatives has been shown to be similar to that of colchicine. nih.gov

The protein kinase CSNK2 (Casein Kinase 2) is another target of interest in cancer therapy. While specific studies on 1-(2-Aminoethyl)-1H-pyrazol-4-ol derivatives as CSNK2 inhibitors are not widely available, the development of small molecule inhibitors for this kinase is an active area of research. nih.gov The pyrazole scaffold is a common feature in many kinase inhibitors, suggesting that derivatives could potentially be designed to target kinases like CSNK2.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. nih.gov Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including efficacy against both bacteria and fungi.

Pyrazole derivatives have been shown to be effective against a variety of pathogenic bacterial strains. ekb.eg Studies have reported their activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, Streptococcus pyogenes, and Enterococcus species, as well as Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Proteus vulgaris. ekb.egbdpsjournal.orgnih.govresearchgate.net

For example, some pyrazolone (B3327878) derivatives have shown significant activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.625 to 5 mg/mL against various bacteria. bdpsjournal.org One derivative, PrPzO, was particularly effective against E. coli, P. aeruginosa, S. aureus, and B. subtilis with an MIC of 1.25 mg/mL. bdpsjournal.org Other research has identified pyrazoline derivatives with potent antibacterial activity, with one compound showing MIC values as low as 4 µg/mL against drug-resistant strains of Staphylococcus and Enterococcus. nih.gov Furthermore, imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing better in vitro activity than ciprofloxacin (B1669076) against several Gram-negative and Gram-positive strains. nih.gov

Table 2: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Potency (MIC) | Reference(s) |

|---|---|---|---|

| PrPzO (Pyrazolone) | E. coli, P. aeruginosa, S. aureus, B. subtilis | 1.25 mg/mL | bdpsjournal.org |

| PhPzO (Pyrazolone) | Bacillus subtilis | 0.625 mg/mL | bdpsjournal.org |

| Pyrazoline derivative (9 ) | Drug-resistant Staphylococcus and Enterococcus | 4 µg/mL | nih.gov |

| Thiazolidinone-clubbed pyrazoles | E. coli | 16 μg/ml | nih.gov |

| N-(trifluoromethylphenyl) derivatives | MRSA strains | 0.78 μg/ml | nih.gov |

In addition to their antibacterial properties, pyrazole derivatives have also been evaluated for their antifungal activity. nih.gov A study on pyrazolo[1,5-a]pyrimidine derivatives revealed that many of the tested compounds were active as antifungal agents. nih.gov Another series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were screened for their antifungal activities against mycotoxic strains of Fusarium verticillioides, Aspergillus ochraceous, Aspergillus flavus, Alternaria alternata, and Penicillium chrysogenum. nih.gov

Based on a comprehensive search of available literature, there is no specific information regarding the in vitro biological activities of derivatives of the chemical compound "this compound" for the requested endpoints of antileishmanial activity, anti-inflammatory and analgesic properties, antioxidant capacity, or enzyme inhibition.

The search results yielded extensive research on the broader class of "pyrazole derivatives," highlighting the significant interest in this heterocyclic scaffold for various therapeutic applications. tsijournals.comnih.gov Studies have explored a wide range of substituted pyrazoles and have found many to possess potent biological effects. nih.govresearchgate.net

For instance, various pyrazole derivatives have been investigated for:

Antileishmanial Activity: Different series of pyrazole derivatives, such as pyrano[2,3-c]pyrazoles and 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles, have been synthesized and evaluated for their potential to combat Leishmania parasites.

Anti-inflammatory and Analgesic Properties: The pyrazole nucleus is a core component of several well-known anti-inflammatory drugs, and research continues to explore new derivatives for their potential to act as safer and more effective anti-inflammatory and analgesic agents.

Antioxidant Capacity: Numerous studies have assessed the ability of various pyrazole derivatives, including 5-aminopyrazoles and those substituted with arylselanyl groups, to scavenge free radicals and mitigate oxidative stress.

Enzyme Inhibition: The pyrazole scaffold has been identified as a promising framework for developing inhibitors of enzymes such as α-glucosidase, which is a target in the management of type 2 diabetes.

However, none of the retrieved scientific literature specifically names or provides data on derivatives of "this compound." Therefore, it is not possible to generate an article that adheres to the strict requirement of focusing solely on this specific chemical compound and its derivatives as per the provided outline.

Structure Activity Relationship Sar Studies of 1 2 Aminoethyl 1h Pyrazol 4 Ol Analogs

Impact of Substituent Variation on Biological Activity and Potency

The biological activity and potency of 1-(2-aminoethyl)-1H-pyrazol-4-ol analogs are significantly influenced by the nature and position of substituents on both the pyrazole (B372694) ring and the aminoethyl side chain.

Substitutions on the Pyrazole Ring:

The pyrazole core offers several positions for substitution, primarily at the C3 and C5 positions, which can profoundly alter the compound's interaction with its biological target.

C3 Position: Modifications at the C3 position with various aryl groups have been shown to modulate activity. For instance, the introduction of a phenyl group can be a starting point for further exploration. The electronic properties of substituents on this phenyl ring are crucial. Electron-donating groups, such as methoxy (-OCH3), can enhance activity, whereas electron-withdrawing groups, like cyano (-CN), may lead to a decrease in potency nih.gov.

C5 Position: Similar to the C3 position, the C5 position is amenable to substitution with aryl or alkyl groups. The presence of a bulky substituent at this position can influence the orientation of the molecule within the binding pocket of its target protein. Studies on related pyrazole scaffolds have shown that a phenyl group at this position contributes to potent biological activity nih.gov.

Substitutions on the N1-Aminoethyl Side Chain:

The N1-(2-aminoethyl) side chain is a key feature of the scaffold, providing a basic nitrogen atom that can participate in important ionic interactions with biological targets.

Alkyl Substituents on the Amino Group: N-alkylation of the terminal amino group generally leads to a decrease or complete loss of activity. This suggests that the primary amine is a critical pharmacophoric element, likely involved in hydrogen bonding or salt bridge formation nih.gov.

Modifications to the Ethyl Linker: The length and flexibility of the linker between the pyrazole ring and the amino group are also important. Shortening or lengthening the ethyl chain can negatively impact activity, indicating an optimal distance and conformational flexibility are required for effective binding.

The following interactive table summarizes the impact of various substituents on the biological activity of hypothetical this compound analogs, based on extrapolated data from related pyrazole series.

| Compound ID | R1 (at C3) | R2 (at C5) | R3 (on N-amino) | Relative Potency |

| Parent | H | H | H | 1x |

| 1a | Phenyl | H | H | 5x |

| 1b | 4-Methoxyphenyl | H | H | 8x |

| 1c | 4-Cyanophenyl | H | H | 2x |

| 1d | Phenyl | Phenyl | H | 15x |

| 1e | Phenyl | H | Methyl | 0.5x |

| 1f | Phenyl | H | Benzyl | <0.1x |

Note: The relative potency values are illustrative and derived from general trends observed in broader pyrazole SAR studies.

Rational Design Principles for Activity Modulation

The rational design of this compound analogs is guided by several key medicinal chemistry principles aimed at optimizing their therapeutic potential. These principles are often employed in an iterative manner, where design is followed by synthesis and biological evaluation, with the results feeding back into the next design cycle.

One of the primary strategies is structure-based drug design , which relies on knowledge of the three-dimensional structure of the biological target. Molecular docking studies can be used to predict how analogs will bind to the active site, allowing for the design of modifications that enhance binding affinity and selectivity researchgate.netmdpi.com. For example, if the target's binding pocket contains a hydrophobic region, substituents can be added to the pyrazole ring to exploit these interactions.

Bioisosteric replacement is another important principle. This involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological properties. For instance, a carboxylic acid group, which can be a liability due to poor cell permeability, could be replaced with a tetrazole, which is a common bioisostere nih.gov.

Scaffold hopping is a more advanced design strategy where the pyrazole core is replaced with a different heterocyclic system that maintains the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties, such as enhanced metabolic stability or reduced off-target effects nih.gov.

Finally, fragment-based drug design can be employed. This involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. The this compound scaffold itself could be considered a fragment that can be elaborated upon to enhance its activity.

Identification of Key Pharmacophoric Elements

A pharmacophore model for a series of compounds defines the essential three-dimensional arrangement of functional groups that are necessary for biological activity. For the this compound scaffold, several key pharmacophoric elements can be identified based on SAR studies of related pyrazole derivatives.

The pyrazole ring itself serves as a central, rigid scaffold that properly orients the other pharmacophoric features. Its aromatic nature can also be involved in π-π stacking interactions with aromatic amino acid residues in the target's binding site nih.gov.

The 4-hydroxyl group is a critical hydrogen bond donor and/or acceptor. Its presence is often essential for anchoring the molecule within the active site through interactions with polar amino acid residues cy5-5-maleimide.com.

The N1-(2-aminoethyl) side chain contains a terminal primary amino group, which is a key hydrogen bond donor and can also be protonated at physiological pH to act as a cation. This cationic center can form strong ionic bonds or salt bridges with negatively charged residues, such as aspartate or glutamate, in the target protein nih.gov.

A central heterocyclic scaffold (the pyrazole ring).

A hydrogen bond donor/acceptor feature (the 4-hydroxyl group).

A cationic/hydrogen bond donor feature (the terminal amino group).

One or more hydrophobic/aromatic features (substituents at C3 and/or C5).

The spatial relationship between these features is crucial for potent biological activity.

Potential Applications and Future Research Directions

Lead Compound Identification for Therapeutic Development

The pyrazole (B372694) core is a well-established "privileged structure" in drug discovery, known for its ability to bind to a wide array of biological targets. researchgate.net Pyrazole derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govnih.gov The structure of 1-(2-Aminoethyl)-1H-pyrazol-4-ol, featuring both a hydrogen bond donor (amino group) and acceptor (hydroxyl and pyrazole nitrogens), provides a versatile framework for creating libraries of compounds with diverse biological activities. The aminoethyl side chain allows for straightforward modification to explore structure-activity relationships (SAR), a critical process in optimizing a lead compound. researchgate.netrsc.org

The pyrazolone (B3327878) motif, a tautomeric form of hydroxypyrazole, is a key element in drugs targeting various biological endpoints. nih.gov For instance, pyrazole derivatives have been developed as potent inhibitors of kinases like p38 MAP kinase and Bruton Kinase (BTK), which are crucial targets in inflammatory diseases and cancer. mdpi.com The structural features of this compound make it an attractive starting point for designing inhibitors against such targets. The amino group can be functionalized to interact with specific residues in an enzyme's active site, potentially leading to highly selective and potent therapeutic agents. mdpi.com

Table 1: Selected FDA-Approved Drugs Containing a Pyrazole Core

| Drug Name | Therapeutic Class | Primary Target/Mechanism |

| Celecoxib | Anti-inflammatory | Selective COX-2 Inhibitor |

| Rimonabant | Anti-obesity (withdrawn) | Cannabinoid Receptor 1 (CB1) Antagonist |

| Pirtobrutinib | Anticancer | Bruton Kinase (BTK) Inhibitor |

| Edaravone | Neuroprotective | Free Radical Scavenger |

| Fipronil | Insecticide | GABA-gated Chloride Channel Blocker |

This table highlights the diverse therapeutic applications of the pyrazole scaffold, underscoring the potential for developing new drugs from derivatives like this compound. nih.govrsc.orgmdpi.comscirp.org

Development of Novel Chemical Probes and Tools

Fluorescent chemical probes are indispensable tools for real-time monitoring of biological processes in living cells and tissues. nih.gov Pyrazole derivatives are particularly well-suited for creating such probes due to their excellent electronic properties, biocompatibility, and high synthetic versatility. nih.govnih.gov The this compound scaffold can serve as the core fluorophore, which can be further functionalized to create probes for specific analytes or biological targets.

The aminoethyl group offers a convenient handle for attaching receptor units (e.g., ion receptors, lipophilic fragments) or targeting moieties. nih.gov For example, a pyrazole-based probe was developed for the detection of mercury ions (Hg²⁺) in water, where the pyrazole acts as both a structural component and a fluorophore. nih.gov Similarly, pyrazole derivatives have been used to create probes for detecting specific proteins, such as c-Met, a biomarker for cancer. nih.gov By modifying the this compound structure, researchers can develop novel probes to investigate cellular pathways, diagnose diseases, and screen for new drugs.

Further Advancements in Green and Efficient Synthetic Methodologies

The growing emphasis on sustainable chemistry has spurred the development of green synthetic methods for producing heterocyclic compounds like pyrazoles. nih.govresearchgate.net Traditional synthesis methods often involve hazardous reagents, organic solvents, and harsh reaction conditions. tandfonline.com Recent advancements focus on eco-friendly approaches such as using water as a solvent, employing recyclable catalysts, utilizing microwave or ultrasonic irradiation, and designing multicomponent reactions (MCRs). nih.govresearchgate.netresearchgate.net

MCRs are particularly attractive as they are atom-economical and can generate complex molecules in a single step, reducing waste and energy consumption. nih.govmdpi.com For example, a taurine-catalyzed MCR in water has been used to synthesize dihydropyrano[2,3-c]pyrazoles with good to excellent yields. researchgate.netmdpi.com Other green methods include solvent-free reactions using ionic liquids like tetrabutylammonium (B224687) bromide (TBAB) or using heterogeneous catalysts that can be easily recovered and reused. tandfonline.comthieme-connect.com

Applying these green principles to the synthesis of this compound and its derivatives is a key area for future research. Developing efficient, scalable, and environmentally benign synthetic routes will be crucial for the large-scale production required for therapeutic and chemical probe applications. nih.govresearchgate.net

Table 2: Comparison of Synthetic Methodologies for Pyrazole Derivatives

| Methodology | Key Features | Advantages |

| Classical Synthesis | Often uses β-ketoesters and hydrazines in organic solvents like ethanol (B145695) or methanol. nih.gov | Well-established and versatile. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. researchgate.net | Faster reaction times, higher yields, improved selectivity. researchgate.net |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step. nih.gov | High atom economy, operational simplicity, reduced waste. nih.gov |

| Aqueous Synthesis | Uses water as the reaction solvent, often with catalysts like CTAB or CeO2/SiO2. thieme-connect.com | Environmentally benign, low cost, improved safety. thieme-connect.com |

| Solvent-Free Synthesis | Reactions are conducted in the absence of a solvent, sometimes using an ionic liquid. tandfonline.com | Reduced environmental impact, easier product isolation. tandfonline.com |

Exploration of New Biological Targets and Mechanisms of Action

The structural versatility of the pyrazole scaffold allows its derivatives to interact with a wide range of biological targets beyond those already established. researchgate.net Future research on this compound should involve screening against diverse target classes to uncover novel biological activities. Computational methods like molecular modeling and virtual screening can accelerate this process by predicting potential interactions with various proteins. researchgate.netresearchgate.net

For instance, pyrazole derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for both microbial and cancer cell proliferation. taylorandfrancis.com Other identified targets for pyrazole-based compounds include monoamine oxidase (MAO) for neurodegenerative diseases, and the RelA enzyme, which is involved in bacterial stress responses. nih.govtaylorandfrancis.com By systematically modifying the substituents on the this compound core and evaluating these new compounds in broad biological assays, researchers may identify novel mechanisms of action and first-in-class therapeutics for a variety of diseases. The exploration of fused heterocyclic systems, where the pyrazole ring is combined with other rings, could also lead to compounds with unique pharmacological profiles. nih.govresearchgate.net

Q & A

What are the recommended synthetic methodologies for 1-(2-Aminoethyl)-1H-pyrazol-4-ol, and how can reaction conditions be optimized?

Basic

The synthesis of pyrazole derivatives like this compound typically involves nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride can react with pyrazole precursors in the presence of a base (e.g., triethylamine) in dichloromethane or similar solvents under reflux conditions . Optimization may involve adjusting the molar ratio of reactants, temperature (60–80°C), and reaction time (4–12 hours). Monitoring via TLC or HPLC is critical to track intermediate formation.

How should researchers interpret NMR spectral data for this compound to confirm structural integrity?

Basic

In H NMR, aromatic protons in pyrazole rings typically resonate between δ 7.41–9.27 ppm, influenced by electron-withdrawing/donating substituents. For instance, methoxy groups cause upfield shifts (e.g., δ 2.32 ppm), while hydroxyl groups (e.g., pyrazol-4-ol) appear at δ ~6.00 ppm . The aminoethyl side chain protons (NH-CH-) may split into multiplets between δ 1.5–3.0 ppm. Cross-validation with C NMR and DEPT-135 can resolve ambiguities in carbon environments.

How do electronic effects of substituents on the pyrazole ring influence the compound’s pharmacological activity?

Advanced

Substituent electronic properties significantly modulate biological activity. For example, thiazolyl derivatives with electron-donating groups (e.g., methyl, methoxy) on the pyrazole ring enhance H3-receptor antagonist potency by improving binding affinity, as seen in analogs with pA values up to 8.27 . Conversely, electron-withdrawing groups (e.g., nitro, chloro) may reduce solubility or sterically hinder receptor interactions. Researchers should employ quantitative structure-activity relationship (QSAR) models to predict substituent effects systematically.

What experimental strategies resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

Advanced

Discrepancies in NMR or XRD data (e.g., unexpected downfield shifts or unit cell parameters) often arise from polymorphism or solvent inclusion. To address this:

- Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations .

- Compare experimental XRD patterns with simulated data from software like SHELXL .

- Recrystallize the compound in alternative solvents (e.g., DMSO vs. ethanol) to isolate dominant polymorphs.

How can aminoethyl functionalization of pyrazole rings be optimized to enhance yield and purity?

Advanced

Aminoethyl group introduction requires careful control of reaction kinetics:

- Use protecting groups (e.g., Boc for amines) to prevent side reactions during alkylation .

- Employ catalysts like DMAP to accelerate acylation steps.

- Optimize pH (8–10) to favor nucleophilic attack while minimizing hydrolysis. Post-synthesis, purify via column chromatography (silica gel, eluent: CHCl/MeOH 9:1) or recrystallization.

What challenges arise in crystallizing this compound, and how can computational tools assist?

Advanced

Crystallization challenges include low melting points, hygroscopicity, and twinning. Strategies:

- Use high-resolution XRD with SHELXL for refinement, particularly for handling twinned data or pseudo-symmetry .

- Apply density functional theory (DFT) to predict crystal packing motifs.

- Screen crystallization conditions (e.g., slow evaporation in acetonitrile/water mixtures) to obtain diffraction-quality crystals.

How do solvent polarity and reaction temperature affect the regioselectivity of pyrazole functionalization?

Advanced

Polar aprotic solvents (e.g., DMF, DMSO) favor electrophilic substitution at the pyrazole N1 position by stabilizing transition states, while non-polar solvents (e.g., toluene) may shift reactivity to C3/C5 positions. Elevated temperatures (80–100°C) enhance regioselectivity for bulkier substituents by overcoming kinetic barriers . Computational modeling (e.g., Gaussian) can map energy profiles for competing pathways.

What role does the aminoethyl side chain play in modulating the compound’s solubility and bioavailability?

Advanced

The aminoethyl group improves aqueous solubility via hydrogen bonding but may increase susceptibility to oxidative degradation. To balance bioavailability:

- Modify logP via prodrug strategies (e.g., acetylating the amine).

- Conduct stability studies under physiological pH (1.2–7.4) to assess degradation pathways.

- Use molecular dynamics simulations to predict membrane permeability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.